4-Cyclopentyl-3-methylbutan-2-ol
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Overview
Description
4-Cyclopentyl-3-methylbutan-2-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its cyclopentyl and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclopentyl-3-methylbutan-2-ol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as cyclopentylmagnesium bromide) reacts with a suitable carbonyl compound (like 3-methylbutan-2-one) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
4-Cyclopentyl-3-methylbutan-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclopentyl group may interact with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar structure but lacks the cyclopentyl group.
Cyclopentanol: Contains a cyclopentyl group but lacks the methyl substituent.
Uniqueness
4-Cyclopentyl-3-methylbutan-2-ol is unique due to the presence of both cyclopentyl and methyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
4-cyclopentyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)11)7-10-5-3-4-6-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
BUUHDXOZZOJZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1)C(C)O |
Origin of Product |
United States |
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